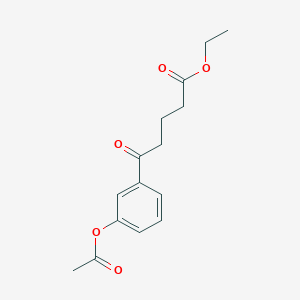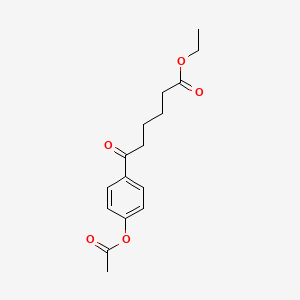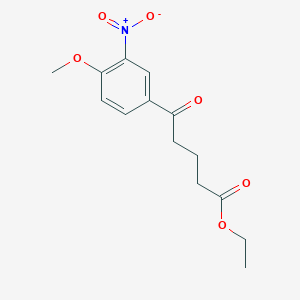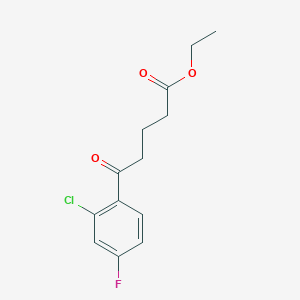![molecular formula C14H16O5 B1326089 Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate CAS No. 951889-31-9](/img/structure/B1326089.png)
Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves Knoevenagel condensation reactions, as seen in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-methylbenzylidene)-3-oxobutanoate . These reactions typically use aldehydes and ethyl acetoacetate in the presence of a catalytic amount of piperidine and trifluoroacetic acid under reflux conditions. Similarly, the synthesis of 4-phenyl-3-oxobutanoate derivatives involves the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride .
Molecular Structure Analysis
The molecular structure of synthesized compounds is often confirmed by spectral studies, including 1H NMR and mass spectroscopy, and X-ray diffraction studies . For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate crystallizes in the monoclinic crystal system, and ethyl 2-(4-methylbenzylidene)-3-oxobutanoate crystallizes in the triclinic p-1 space group .
Chemical Reactions Analysis
The chemical reactivity of these compounds can lead to the formation of various heterocycles, as demonstrated by the synthesis of new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines from 4-phenyl-3-oxobutanoate derivatives . Additionally, ethyl 5-aroyl-4-pyrone-2-carboxylates react with hydroxylamine to produce ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of a chloro substituent in ethyl 4-chloro-3-oxobutanoate affects its stability and reactivity in an aqueous system . The antimicrobial and antioxidant susceptibilities of these compounds are also evaluated, indicating potential applications in medical and pharmaceutical fields .
科学的研究の応用
Synthesis and Characterization
Synthesis Methods : Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate and its derivatives have been synthesized using various methods, including Knoevenagel condensation and Michael addition reactions. These methods contribute to the field of organic chemistry by providing efficient pathways for creating complex molecules (Kumar et al., 2016); (Kariyappa et al., 2016).
Crystal and Molecular Structure : The crystal structure and molecular conformations of ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate derivatives have been extensively studied, providing insights into their chemical properties and potential applications in materials science (Naveen et al., 2021).
Biological and Pharmacological Properties
Antioxidant Properties : Some derivatives have shown promising antioxidant activities, indicating their potential use in combating oxidative stress-related diseases (Stanchev et al., 2009).
Antimicrobial Activity : Studies have evaluated the antimicrobial potential of certain derivatives, suggesting their possible application in developing new antimicrobial agents (Kumar et al., 2016).
Green Chemistry and Environmental Impact
- Sustainable Synthesis : Research on the synthesis of these compounds often focuses on green chemistry principles, emphasizing the importance of environmentally friendly and sustainable chemical processes (Hasegawa et al., 1990).
Potential Industrial Applications
- Material Science : The structural analysis and synthesis of these compounds provide valuable knowledge that could be applied in material science, especially in the development of new polymers and advanced materials (Naveen et al., 2021).
特性
IUPAC Name |
ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-2-17-14(16)6-4-11(15)10-3-5-12-13(9-10)19-8-7-18-12/h3,5,9H,2,4,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHBAJRGUOHXFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223760 |
Source


|
| Record name | Ethyl 2,3-dihydro-γ-oxo-1,4-benzodioxin-6-butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate | |
CAS RN |
951889-31-9 |
Source


|
| Record name | Ethyl 2,3-dihydro-γ-oxo-1,4-benzodioxin-6-butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,3-dihydro-γ-oxo-1,4-benzodioxin-6-butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate](/img/structure/B1326019.png)
![Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1326021.png)
![Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326022.png)
![Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326024.png)
![Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326026.png)
![Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate](/img/structure/B1326027.png)
![Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326028.png)

